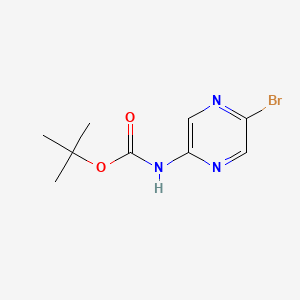

tert-Butyl (5-bromopyrazin-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

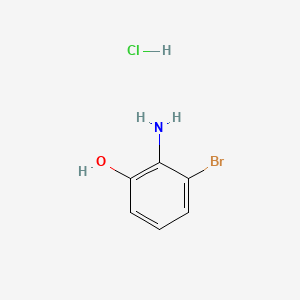

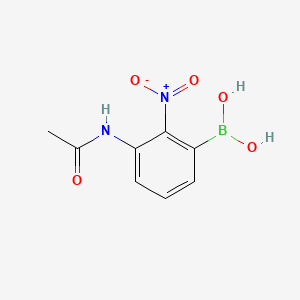

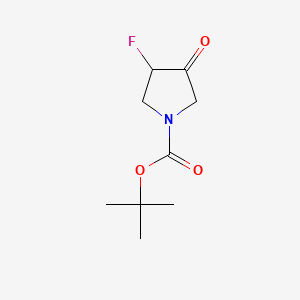

“tert-Butyl (5-bromopyrazin-2-yl)carbamate” is a chemical compound with the molecular formula C9H12BrN3O2 . It has a molecular weight of 274.12 and is typically found as a light yellow to yellow powder or crystals .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of tert-butyl isocyanate with a suitable acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The crude product is then purified by recrystallization to obtain the final compound.Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code1S/C9H12BrN3O2/c1-9(2,3)15-8(14)13-7-5-11-6(10)4-12-7/h4-5H,1-3H3,(H,12,13,14) . This indicates that the molecule consists of a pyrazine ring substituted with a bromine atom and a carbamate group. Physical And Chemical Properties Analysis

“this compound” has a density of 1.5±0.1 g/cm3 . It has a boiling point of 372.0±52.0 °C at 760 mmHg . The melting point is reported to be 167-171ºC . It is also reported to have a flash point of 178.8±30.7 °C .Scientific Research Applications

Baillargeon et al. (2017) discussed the isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, highlighting the simultaneous hydrogen and halogen bonds on carbonyl groups in compounds like tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate. This research contributes to understanding the structural aspects of similar compounds (Baillargeon et al., 2017).

Doležal et al. (2006) explored the synthesis and biological evaluation of substituted pyrazinecarboxamides, including derivatives of 5-tert-butylpyrazine-2-carboxylic acid. These compounds showed significant activity against Mycobacterium tuberculosis and antifungal effects, demonstrating the potential medicinal applications of similar carbamate compounds (Doležal et al., 2006).

Padwa et al. (2003) studied the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan, including tert-Butyl N-(3-methyl-3-butenyl)-N-(2furyl)carbamate. This research is relevant for understanding the chemical reactions and synthetic applications of similar carbamate compounds (Padwa et al., 2003).

Brugier et al. (2001) conducted studies on the reactivity of N-(3-thienyl)carbamates, including tert-Butyl 2-allyl- and N-allyl-3-thienylcarbamates. This work is significant for understanding the reactivity and potential synthetic pathways of related carbamate compounds (Brugier et al., 2001).

Safety and Hazards

Mechanism of Action

Target of Action

This compound is often used as an intermediate in the synthesis of various bioactive compounds, suggesting that its targets could vary depending on the final compound it is incorporated into.

Action Environment

It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c to maintain its stability .

properties

IUPAC Name |

tert-butyl N-(5-bromopyrazin-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)13-7-5-11-6(10)4-12-7/h4-5H,1-3H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYUSBALYDXDRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657364 |

Source

|

| Record name | tert-Butyl (5-bromopyrazin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

914349-79-4 |

Source

|

| Record name | tert-Butyl (5-bromopyrazin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

Methanone](/img/structure/B581994.png)